molecular formula C7H7NO3 B13707507 1-Acetyl-1H-pyrrole-3-carboxylic acid

1-Acetyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B13707507
M. Wt: 153.14 g/mol
InChI Key: WBMDVRJMLFYDON-UHFFFAOYSA-N
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Description

1-Acetyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound that features a pyrrole ring substituted with an acetyl group at the 1-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-1H-pyrrole-3-carboxylic acid can be achieved through several methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic amounts of iron (III) chloride in water has been reported to facilitate the synthesis of N-substituted pyrroles under mild conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can yield different substituted pyrroles.

    Substitution: The acetyl and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various N-substituted pyrroles, which have significant applications in medicinal chemistry and material science .

Scientific Research Applications

1-Acetyl-1H-pyrrole-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Acetyl-1H-pyrrole-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

    Methyl 1-acetyl-1H-pyrrole-3-carboxylate: A methyl ester derivative with similar chemical properties.

    1H-pyrrole-3-carboxylic acid: Lacks the acetyl group but shares the pyrrole and carboxylic acid functionalities.

    1-Acetyl-1H-pyrrole-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.

Uniqueness: 1-Acetyl-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

1-acetylpyrrole-3-carboxylic acid

InChI

InChI=1S/C7H7NO3/c1-5(9)8-3-2-6(4-8)7(10)11/h2-4H,1H3,(H,10,11)

InChI Key

WBMDVRJMLFYDON-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=CC(=C1)C(=O)O

Origin of Product

United States

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